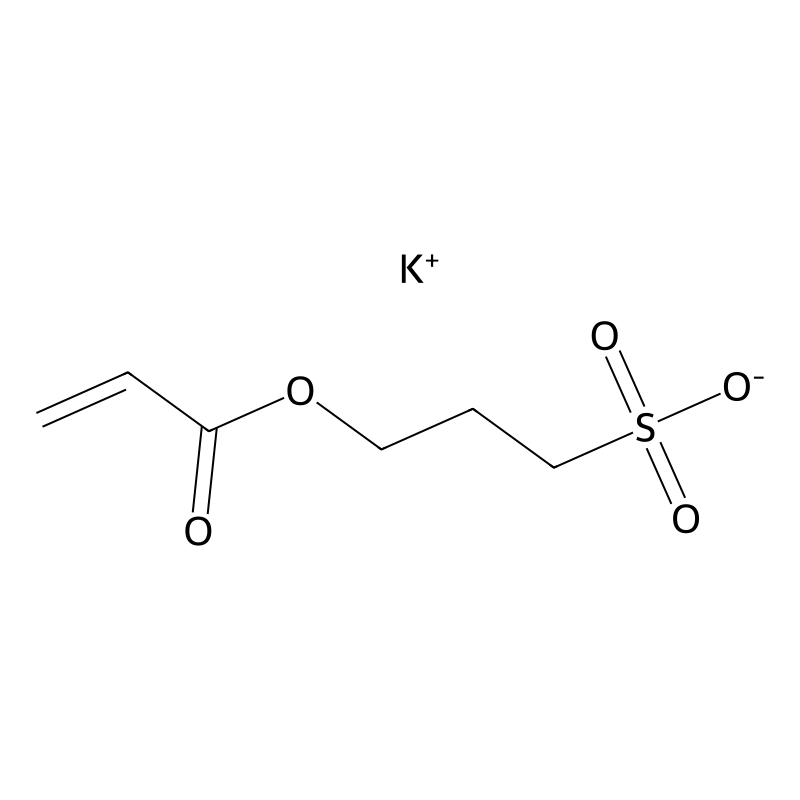

Potassium 3-sulphonatopropyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potassium 3-sulphonatopropyl acrylate (CAS: 31098-20-1) is a water-soluble, anionic functional monomer used to incorporate sulfonate groups into polymer backbones. This structure is fundamental to synthesizing materials where hydrophilicity, ionic conductivity, and electrostatic interactions are critical design parameters. It serves as a key precursor for creating polyelectrolytes, superabsorbent hydrogels, ion-exchange resins, and antistatic coatings for a range of biomedical and electronic applications.

While Sodium 3-sulfopropyl acrylate is a close structural analog, direct substitution is inadvisable as the identity of the alkali metal counter-ion (K+ vs. Na+) imparts significant, non-equivalent effects on the final polymer's properties. The difference in ionic radius, solvation energy, and Lewis acidity between potassium and sodium directly influences polymerization outcomes and critical performance metrics such as ionic conductivity in electrolytes and the thermal stability of the resulting material. These are not minor variations but fundamental property shifts that impact processability, reproducibility, and application suitability, making the specific salt form a primary procurement consideration.

Enhanced Ionic Conductivity in Polymer Electrolytes for Beyond-Lithium Batteries

In single-ion conducting polymer electrolytes (SIPEs), the choice of cation is critical for performance. When incorporated into a poly(tetrahydrofuran) diacrylate-x-4-styrenesulfonyl(trifluoromethylsulfonyl)imide network and swollen with an ethylene carbonate/propylene carbonate (EC:PC) solvent, the potassium-exchanged polymer demonstrates an ionic conductivity of 2.7 x 10⁻⁴ S/cm. This is a significant increase compared to the sodium-exchanged equivalent, which achieved a conductivity of 1.4 x 10⁻⁴ S/cm under the same conditions.

| Evidence Dimension | Ionic Conductivity at 25 °C |

| Target Compound Data | 2.7 x 10⁻⁴ S/cm (for K+ based polymer) |

| Comparator Or Baseline | Sodium-exchanged SIPE: 1.4 x 10⁻⁴ S/cm |

| Quantified Difference | ~93% higher conductivity |

| Conditions | Single-ion conducting polymer electrolyte (SIPE) swollen with EC:PC solvent. |

For developers of next-generation potassium-ion or other 'beyond-lithium' batteries, this nearly two-fold increase in ionic conductivity directly translates to improved device performance and is a primary reason to specify the potassium salt over the sodium analog.

Superior Thermal Stability of the Resulting Polymer Network

Polymers derived from Potassium 3-sulphonatopropyl acrylate exhibit robust thermal properties, critical for applications requiring sterilization or operation at elevated temperatures. Hydrogels based on poly(3-sulfopropyl acrylate potassium) (pAESO3) show thermal stability with no significant decomposition until approximately 270 °C. In contrast, polymers based on the more common acrylate, potassium polyacrylate, can exhibit decomposition at lower temperatures, demonstrating the enhanced stability imparted by the sulfopropyl group.

| Evidence Dimension | Onset of Significant Polymer Decomposition |

| Target Compound Data | ~270 °C |

| Comparator Or Baseline | Standard Potassium Polyacrylate (less stable, though specific onset varies with cross-linking) |

| Quantified Difference | Higher thermal stability threshold compared to simple polyacrylates. |

| Conditions | Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of the crosslinked hydrogel. |

This higher decomposition temperature provides a wider processing window and ensures material integrity during heat-intensive processes like steam sterilization (autoclaving), a critical requirement for biomedical device manufacturing.

Demonstrated Resilience to Standard Sterilization Protocols for Biomedical Applications

The utility of a biomaterial is directly linked to its ability to withstand terminal sterilization. Hydrogels prepared from Potassium 3-sulphonatopropyl acrylate (pAESO3) were subjected to ethylene oxide (ETO) and steam sterilization (autoclaving). Critically, no significant changes in the hydrogel's swelling behavior or mechanical properties were observed after these treatments. In contrast, other common hydrogel materials, such as gelatin methacryloyl, have shown a significant decrease in compressive modulus after autoclaving, demonstrating the superior process compatibility of pAESO3-based materials.

| Evidence Dimension | Post-Sterilization Mechanical Integrity |

| Target Compound Data | No significant change in mechanical performance after ETO or steam sterilization. |

| Comparator Or Baseline | Gelatin methacryloyl hydrogels: Show a significantly smaller compressive modulus after autoclaving. |

| Quantified Difference | Maintains mechanical properties where other common biomaterials degrade. |

| Conditions | Comparison of hydrogel properties before and after treatment with ethylene oxide (ETO) gas and steam sterilization (autoclaving). |

This evidence confirms the compound's suitability as a precursor for medical devices and implantable materials, as it produces hydrogels that remain functionally stable through industry-standard sterilization, reducing manufacturing failure rates.

High-Performance Gel Polymer Electrolytes for Potassium-Ion Batteries

The demonstrably higher ionic conductivity compared to its sodium analog makes this monomer the specific choice for formulating single-ion conducting gel electrolytes aimed at improving the charge/discharge performance and safety of next-generation potassium-ion batteries.

Precursor for Autoclavable Hydrogels in Biomedical Devices and Drug Delivery

Due to the proven stability of its derived polymers under steam and ETO sterilization, this compound is a reliable precursor for hydrogels used in medical applications where terminal sterilization is a mandatory, non-negotiable processing step.

Ion-Exchange Resins and Membranes for High-Temperature Processes

The superior thermal stability of the resulting polymer network allows for the creation of ion-exchange materials that can operate reliably at elevated temperatures without significant degradation, a key advantage over less stable polyacrylate-based systems.

References

- [1] Le, H. T., DeBlock, M. A., & Ganesan, P. B. (2020). Comparison of Single-Ion Conducting Polymer Gel Electrolytes for Sodium, Potassium, and Calcium Batteries: Influence of Polymer Chemistry, Cation Identity, Charge Density, and Solvent on Conductivity. Batteries, 6(1), 11.

- [2] Gräsvik, J., et al. (2024). 3-Sulfopropyl acrylate potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application. RSC Advances, 14(40), 28935-28945.

GHS Hazard Statements

H315 (47.32%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (52.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (47.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (47.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (52.68%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.